1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyrazole precursor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid
- 1-(2-Aminoethyl)-1H-pyrrole-5-carboxylic acid
- 1-(2-Aminoethyl)-1H-triazole-5-carboxylic acid
Comparison: 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, pyrrole, and triazole analogs. These differences influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-aminoethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,2,4,7H2,(H,10,11) |
InChI Key |
NRDMBDPFZGIVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCN)C(=O)O |
Origin of Product |
United States |
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